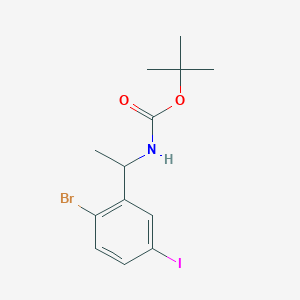

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromo substituent, and an iodo substituent on a phenyl ring. This compound is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate typically involves the following steps:

Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromo and iodo substituents.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and iodo substituents.

Oxidation and Reduction: The phenyl ring can participate in various oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Typical conditions involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

Probe Development: Utilized in the development of molecular probes for biological studies.

Drug Discovery:

Industry:

Mechanism of Action

The mechanism of action for tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is primarily related to its reactivity in chemical reactions. The bromo and iodo substituents facilitate various substitution and coupling reactions, while the carbamate group can participate in nucleophilic addition and other transformations .

Comparison with Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the bromo and iodo substituents.

tert-Butyl (4-iodophenyl)carbamate: Contains an iodo substituent but lacks the bromo group.

Uniqueness:

Reactivity: The presence of both bromo and iodo substituents enhances the compound’s reactivity in substitution and coupling reactions.

Versatility: The combination of functional groups makes it a versatile intermediate in organic synthesis.

Biological Activity

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with both bromine and iodine atoms. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in neurotransmission.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Potential : There is emerging evidence supporting its role in cancer cell line studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the development of new insecticides and potential therapeutic agents for neurological disorders .

- Receptor Binding : The presence of halogen substituents (bromine and iodine) enhances binding affinity to target receptors, potentially leading to increased efficacy in therapeutic applications.

Enzyme Inhibition Studies

A study focused on the inhibition of mosquito acetylcholinesterase highlighted the potential of carbamate derivatives like this compound. The findings suggested that the compound could serve as a template for developing new insecticides .

Antimicrobial Activity

Research demonstrated that related carbamate compounds exhibited significant antibacterial activity against various strains, including E. coli and P. aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics .

Anticancer Activity

In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines. For instance, compounds with similar substituents demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-[1-(2-bromo-5-iodophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrINO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJJJPJVXWFUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)I)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.